molecular formula C5H13NO2 B042680 2,2-Dimethoxy-1-methylethylamine CAS No. 57390-38-2

2,2-Dimethoxy-1-methylethylamine

Cat. No. B042680
CAS RN: 57390-38-2
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethoxyphenethylamines, including compounds structurally similar to 2,2-Dimethoxy-1-methylethylamine, typically involves multi-step chemical processes that may include bromination, etherification, and catalytic reactions. These processes are crucial for attaching methoxy groups to the phenethylamine backbone, a key structural feature of this compound class. For instance, methods have been developed for the bromination of dimethoxyphenethylamines, showcasing the chemical versatility and reactivity of these compounds under various conditions (Deruiter, Clark, & Noggle, 1998).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethoxy-1-methylethylamine, like its dimethoxyphenethylamine counterparts, is characterized by the presence of two methoxy groups attached to a benzene ring, which significantly influences its chemical behavior and interactions. Studies on similar compounds have used techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to elucidate their structural characteristics, demonstrating the importance of these groups in determining the compound's overall properties and reactivity (Almalki, Clark, & Deruiter, 2019).

Chemical Reactions and Properties

The chemical reactions involving 2,2-Dimethoxy-1-methylethylamine are diverse, reflecting its ability to undergo transformations such as O-demethylation, which can affect its psychotomimetic properties. The O-demethylation process, for example, has been studied in compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, highlighting the potential for significant biochemical interactions and transformations (Zweig & Castagnoli, 1977).

Physical Properties Analysis

The physical properties of 2,2-Dimethoxy-1-methylethylamine, including solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on this compound might not be widely available, studies on related dimethoxyphenethylamines provide insights into how these properties can vary based on structural differences and substitutions, affecting their state, stability, and reactivity under different environmental conditions.

Chemical Properties Analysis

Chemically, 2,2-Dimethoxy-1-methylethylamine exhibits properties typical of secondary amines, including the ability to form hydrogen bonds and participate in nucleophilic reactions. Its dimethoxy groups also influence its electron distribution, reactivity towards electrophiles, and overall chemical stability. Research on similar compounds can shed light on the expected reactivity patterns, such as how substitutions on the benzene ring affect the compound’s electronic environment and reactivity (Beagley & Hewitt, 1968).

Scientific Research Applications

1. Synthesis of Aza [3.3.2] Cyclazines

  • Application Summary: “2,2-Dimethoxy-1-methylethylamine” is used as a reactant to synthesize Aza [3.3.2] cyclazines .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves reacting “2,2-Dimethoxy-1-methylethylamine” with 5-methyloxazolo [3,2- a ]pyridinium salts .
  • Results or Outcomes: The reaction leads to the synthesis of functionalized 5-aminoindolizines intermediates .

2. Synthesis of Ivabradine Hydrochloride

  • Application Summary: “2,2-Dimethoxy-1-methylethylamine” is a critical intermediate in the synthesis of ivabradine hydrochloride .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but it involves using “2,2-Dimethoxy-1-methylethylamine” as an intermediate in the synthesis process .
  • Results or Outcomes: The outcome is the production of ivabradine hydrochloride, a medication used for the symptomatic management of stable, chronic heart failure in patients with a normal sinus rhythm .

Safety And Hazards

2,2-Dimethoxy-1-methylethylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and causes skin and eye irritation .

properties

IUPAC Name

1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972884
Record name 1,1-Dimethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxypropan-2-amine

CAS RN

57390-38-2
Record name 1,1-Dimethoxy-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57390-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxy-1-methylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057390382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxy-1-methylethylamine
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